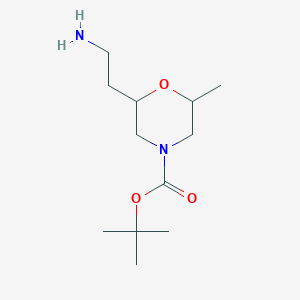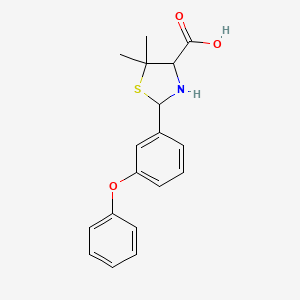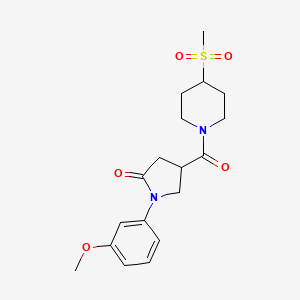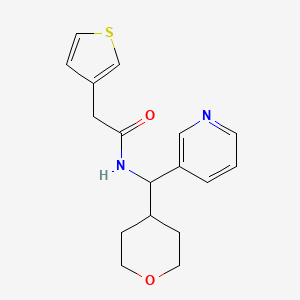![molecular formula C16H18N4O5S B2533134 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921865-78-3](/img/structure/B2533134.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a class of compounds with potential antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a derivative of benzothiazole and imidazole, which are heterocyclic compounds known for their biological activity.
Synthesis Analysis
The synthesis of related compounds involves a sequence of reactions starting with 2-aminobenzothiazole, which is then reacted with chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid to produce novel N-(benzo[d] thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives with antibacterial properties . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting with a similar benzothiazole derivative and incorporating additional functional groups such as the hydroxymethyl and methylamino groups mentioned in its name.
Molecular Structure Analysis
The molecular structure of the compound likely includes several key functional groups based on its name: a benzodioxole moiety, an imidazole ring, a thioacetamide group, and additional substituents such as hydroxymethyl and methylamino groups. These functional groups are known to influence the chemical behavior and biological activity of the molecules they are part of. The imidazole ring, in particular, is a common feature in many biologically active compounds, and its protonation state can be crucial for interaction with biological targets .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The imidazole and thioacetamide groups are likely sites for chemical reactions. The imidazole ring's nitrogen atoms can act as nucleophiles or as proton acceptors, depending on the pH and the presence of electrophiles . The thioacetamide group could be involved in nucleophilic substitution reactions or serve as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide" are not provided, related compounds have been studied for their acidity constants (pKa). The pKa values are critical for understanding the compound's behavior in biological systems, as they determine the degree of ionization at physiological pH. For similar compounds, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, with pKa values ranging from 5.91 to 8.34 for the first protonation and 3.02 to 4.72 for the second . These values suggest that the compound may also exhibit multiple protonation states, which could affect its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. This review underscores the varied biological responses among different acetamide compounds and suggests that the specific acetamide derivative might also exhibit unique biological effects, possibly relevant in pharmacological or toxicological contexts Kennedy, 2001.
Antitumor Activity of Imidazole Derivatives
The review by Iradyan et al. (2009) on imidazole derivatives, including their antitumor activity, presents data on compounds that have undergone preclinical testing. This research area could be relevant for understanding the potential applications of the compound , as the imidazole moiety is a part of its structure. Imidazole derivatives are of interest for new antitumor drugs and studying compounds with various biological properties Iradyan et al., 2009.
Applications in Environmental Science
The compound's potential applications in environmental science or bioremediation might be inferred from studies on the degradation and environmental behavior of similar organic pollutants. For example, the role of advanced oxidation processes in treating acetaminophen, as reviewed by Qutob et al. (2022), highlights the importance of understanding the fate and transformation of complex organic compounds in aquatic environments. This could be relevant for assessing the environmental impact and degradation pathways of the compound Qutob et al., 2022.
Eigenschaften
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-17-14(22)6-20-11(7-21)5-18-16(20)26-8-15(23)19-10-2-3-12-13(4-10)25-9-24-12/h2-5,21H,6-9H2,1H3,(H,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNYWXKXZXFZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)
![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)
![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)


